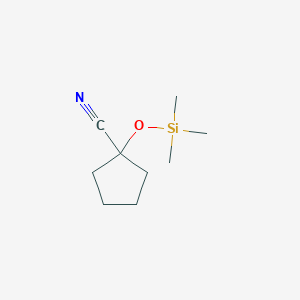
1-Trimethylsilanyloxy-cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trimethylsilanyloxy-cyclopentanecarbonitrile, also known as TMS-CPN, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TMS-CPN is a versatile compound that has shown promise in medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Trimethylsilanyloxy-cyclopentanecarbonitrile is involved in various chemical reactions and syntheses. For instance, it participates in the formation of cyclopentannulated products through specific enolate trapping and subsequent cyclization processes, yielding good results in some cases (Lombaert et al., 1986). Additionally, it reacts with tricarbonylcyclohexadienyliumiron cations to form siloxy acyloins, which can be further processed to produce 2-(substituted)-2-cyclopenten-1-ones (Birch et al., 1980).
Organometallic Reactions and Synthesis
In the field of organometallic chemistry, 1-Trimethylsilanyloxy-cyclopentanecarbonitrile has been used in stereo- and regio-selective synthesis of silyl enol ethers and in facilitating rearrangements of 1-trimethylsilylallylic alcohols (Kuwajima, 1983). It also contributes to the synthesis of various heterocyclic compounds, such as 1-methyltriazoles and derivatives of 1,2,3-triazoles (Rowe, 1975).
Development of Novel Synthetic Routes
1-Trimethylsilanyloxy-cyclopentanecarbonitrile is instrumental in developing new synthetic routes. For example, it has been used in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids (Huddle & Skinner, 1971). It also plays a role in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, contributing to the synthesis of complex organic molecules (Shono et al., 1987).
Applications in Catalysis
This compound has been used in catalytic processes, such as the dehydrosilylation of 1-trimethylsilyloxycyclopent-1-ene into cyclopent-2-enone, showcasing its role in facilitating key steps in organic synthesis (Baba et al., 1989).
Material Science Applications
In the field of materials science, trimethylsilane-based PECVD processes, involving derivatives of 1-Trimethylsilanyloxy-cyclopentanecarbonitrile, have been explored for developing intermetal dielectrics, indicating its relevance in electronics and semiconductor technologies (Loboda, 1999).
Propriétés
IUPAC Name |
1-trimethylsilyloxycyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)11-9(8-10)6-4-5-7-9/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZXPFJXASXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

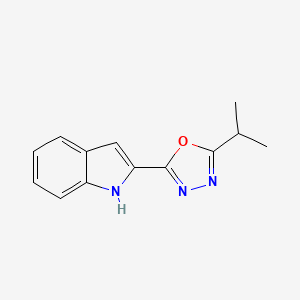

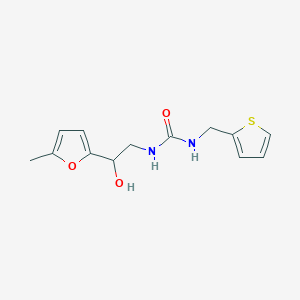
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
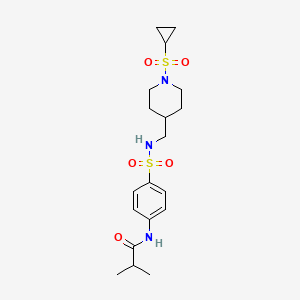
![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)
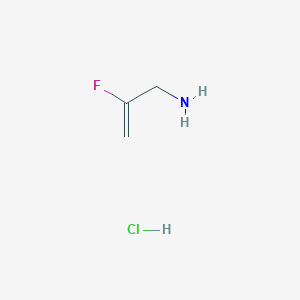
![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)
